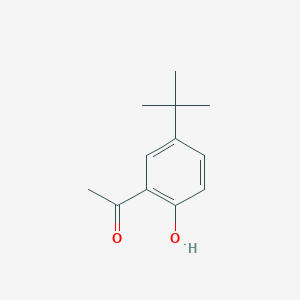

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-tert-butyl-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCANIQKLIKENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972875 | |

| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57373-81-6 | |

| Record name | NSC97409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Analytical Profile of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone. Due to the limited availability of published experimental data for this specific compound, this document leverages data from structurally similar compounds to offer a representative analysis. This guide is intended to support researchers and professionals in drug development and related scientific fields by providing detailed methodologies, tabulated spectral data, and logical workflows for the characterization of this and similar molecules.

Introduction

This compound is a substituted acetophenone with potential applications in various fields of chemical and pharmaceutical research. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control. This document presents a compilation of expected spectroscopic data based on the analysis of analogous compounds, providing a valuable resource for researchers working with this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet | 1H | Ar-OH (phenolic) |

| ~7.6 | Doublet | 1H | Ar-H (ortho to -COCH₃) |

| ~7.4 | Doublet of Doublets | 1H | Ar-H (meta to -COCH₃, ortho to -C(CH₃)₃) |

| ~6.9 | Doublet | 1H | Ar-H (meta to -C(CH₃)₃) |

| ~2.6 | Singlet | 3H | -COCH₃ |

| ~1.3 | Singlet | 9H | -C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~204 | C =O (ketone) |

| ~162 | Ar-C -OH |

| ~142 | Ar-C -C(CH₃)₃ |

| ~131 | Ar-C H |

| ~128 | Ar-C H |

| ~118 | Ar-C H |

| ~117 | Ar-C (quaternary) |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

| ~26 | -COC H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Broad | O-H stretch (phenolic) |

| 3000 - 2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~1650 | Strong | C=O stretch (ketone, intramolecular H-bonding) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1250 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 149 | [M - COCH₃]⁺ |

| 135 | [M - C(CH₃)₃]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following are generalized procedures for obtaining NMR, IR, and MS data for compounds of this class.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Use the residual solvent peak as a reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.

-

Use the solvent carbon signals as a reference.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrument: A Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion mass spectrometer can be used.

-

Acquisition:

-

Acquire a full scan mass spectrum over a mass range of m/z 50-500.

-

The electron energy for EI is typically set to 70 eV.

-

Workflow and Data Analysis

The following diagrams illustrate the general workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the data presented is based on analogous compounds, it offers a robust starting point for researchers. The detailed experimental protocols and logical workflows are designed to be broadly applicable for the characterization of this and similar substituted acetophenones. It is recommended that researchers obtaining experimental data for this specific compound contribute their findings to public databases to enrich the collective knowledge base.

The Multifaceted Mechanisms of Phenolic Ketones in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenolic ketones, a diverse group of natural and synthetic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This in-depth technical guide explores the core mechanisms of action of prominent phenolic ketones, including curcumin, resveratrol, raspberry ketone, and zingerone. It provides a comprehensive overview of their interactions with key cellular signaling pathways, enzymatic targets, and receptors, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

Phenolic ketones exert their biological effects through a variety of mechanisms, primarily centered around their antioxidant, anti-inflammatory, and anti-proliferative properties. These actions stem from their unique chemical structures, which enable them to modulate complex cellular processes.

Antioxidant Activity

A primary mechanism of action for many phenolic ketones is their ability to scavenge reactive oxygen species (ROS). This antioxidant capacity is largely attributed to the phenolic hydroxyl groups in their structure, which can donate a hydrogen atom to neutralize free radicals.

Zingerone , a component of ginger, has been shown to be a potent antioxidant. It effectively neutralizes radiation-induced ROS and reduces oxidative stress.[1] This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[1]

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Phenolic ketones have demonstrated significant anti-inflammatory properties by targeting key signaling pathways and enzymes involved in the inflammatory response.

Curcumin , the active compound in turmeric, is a well-studied anti-inflammatory agent. It exerts its effects by inhibiting the activation of the transcription factor NF-κB, a central regulator of inflammation.[2][3] Curcumin can also inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators.[2][4]

Zingerone also exhibits anti-inflammatory properties by interfering with the MAPK signaling pathway and inhibiting the expression of pro-inflammatory NF-κB.[1] In vivo studies have shown that zingerone can mitigate carrageenan-induced inflammation by reducing paw edema and the levels of inflammatory markers.[5][6]

Modulation of Signaling Pathways

Phenolic ketones can influence a multitude of signaling pathways that regulate cell growth, proliferation, and survival.

-

NF-κB Signaling: As mentioned, curcumin is a potent inhibitor of NF-κB activation.[2][3] By preventing the degradation of IκBα, curcumin blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation and differentiation. Resveratrol , a polyphenol found in grapes and berries, has been shown to modulate the MAPK pathway. It can inhibit the activation of p38 MAPK, which is involved in inflammation-induced oxidative stress.[7] Zingerone also interferes with the MAPK signaling pathway as part of its anti-inflammatory mechanism.[1]

-

PI3K/Akt Signaling: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is vital for cell survival and growth. Resveratrol has been shown to inhibit the PI3K/Akt pathway in cancer cells, contributing to its anti-proliferative effects.[8]

Enzyme Inhibition

Phenolic ketones can directly interact with and inhibit the activity of various enzymes.

Curcumin has been shown to inhibit a range of enzymes, including:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX): Key enzymes in the inflammatory cascade.[2][4]

-

Cytochrome P450 (CYP) enzymes: Involved in drug metabolism. Curcumin can inhibit several CYP isoforms, which has implications for drug interactions.[7][9][10]

Gallacetophenone is an effective inhibitor of tyrosinase, a key enzyme in melanin synthesis, suggesting its potential as a skin-whitening agent.[11]

Receptor Interaction

Some phenolic ketones can bind to and modulate the activity of nuclear receptors, influencing gene expression.

Resveratrol has been identified as an antagonist for the nuclear receptor 4A1 (NR4A1), a pro-oncogenic factor in lung cancer.[12]

Raspberry ketone has been reported to activate peroxisome proliferator-activated receptor-α (PPAR-α), which plays a role in fatty acid metabolism.[13]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for the biological activities of selected phenolic ketones.

Table 1: Curcumin - Enzyme Inhibition and Cytotoxic Activity

| Target | Assay Type | IC50 / Ki | Cell Line / System | Reference |

| CYP1A2 | Enzyme Inhibition | IC50: 40.0 µM | Human recombinant CYP | [7] |

| CYP2B6 | Enzyme Inhibition | IC50: 24.5 µM | Human recombinant CYP | [7] |

| CYP2C9 | Enzyme Inhibition | IC50: 4.3 µM | Human recombinant CYP | [7] |

| CYP2D6 | Enzyme Inhibition | IC50: 50.3 µM | Human recombinant CYP | [7] |

| CYP3A4 | Enzyme Inhibition | IC50: 16.3 µM | Human recombinant CYP | [7] |

| CYP3A | Competitive Inhibition | Ki: 11.0 ± 1.3 μM | Human liver microsomes | [10] |

| CYP2C9 | Mixed Inhibition | Ki: 10.6 ± 1.1 μM | Human liver microsomes | [10] |

| CYP2C19 | Mixed Inhibition | Ki: 7.8 ± 0.9 μM | Human liver microsomes | [10] |

| Tyrosinase | Enzyme Inhibition | IC50: 64.46 µM | - | [14] |

| CCRF-CEM (Leukemia) | Cytotoxicity (Resazurin) | IC50: 29.3 ± 1.7 μM (72h) | CCRF-CEM | [1][15] |

| A549 (Lung Carcinoma) | Cytotoxicity (Resazurin) | IC50: 26.2 ± 1.6 μM (72h) | A549 | [1][15] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50: 26.9 μM (72h) | MDA-MB-231 | [1] |

| MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 21.22 μM (72h) | MCF-7 | [1] |

Table 2: Resveratrol - Receptor Binding and Biological Effects

| Target | Assay Type | Kd / Bmax / Effect | Cell Line / System | Reference |

| NR4A1 (Nur77) | Isothermal Titration Calorimetry | Kd: 2.4 µM | Human NR4A1 LBD | [12] |

| CCR2 | Radioligand Binding | Bmax: 1.44±0.21 fmol/10^6 cells (at 50 µM) | THP-1 monocytes | [16] |

| CCR2 | Radioligand Binding | Kd: 0.095±0.02 nM (at 50 µM) | THP-1 monocytes | [16] |

| H1299 (Lung Cancer) | Invasion Assay | 27.3% inhibition at 125 µM | H1299 | [12] |

| H1299 (Lung Cancer) | Invasion Assay | 66.46% inhibition at 150 µM | H1299 | [12] |

Table 3: Raspberry Ketone - Effects on Adipocytes

| Target / Effect | Assay Type | Concentration / Effect | Cell Line / System | Reference |

| Lipolysis | - | Significant increase at 10 µM | 3T3-L1 adipocytes | [17][18] |

| Fatty Acid Oxidation | - | Increased at 10 µM | 3T3-L1 adipocytes | [17][18] |

| Lipid Accumulation | Oil Red O Staining | 50% reduction at 300 µM | 3T3-L1 adipocytes | [4] |

| Adiponectin Secretion | Immunoassay | Increased | 3T3-L1 adipocytes | [17][18] |

Table 4: Zingerone - In Vivo Anti-inflammatory Activity

| Model | Treatment | Effect | Animal Model | Reference |

| Carrageenan-induced paw edema | 10, 20, 40 mg/kg (i.p.) | Significant reduction in paw swelling | Rats | [5][6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by phenolic ketones and a general workflow for their experimental evaluation.

Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Phenolic Ketones.

References

- 1. Oil Red O Staining [bio-protocol.org]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zingerone Mitigates Carrageenan-Induced Inflammation Through Antioxidant and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]

- 9. Inhibition of human recombinant cytochrome P450s by curcumin and curcumin decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Curcuminoids inhibit multiple human cytochromes P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) enzymes, while piperine is a relatively selective CYP3A4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 13. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. 2.8. Western Blotting for Mitogen-Activated Protein Kinase (MAPK) Expressions [bio-protocol.org]

- 18. abcam.cn [abcam.cn]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific experimental data on the thermal stability and degradation profile of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone was found. Therefore, this document serves as a generalized technical guide outlining the methodologies and expected data presentation for such an analysis. The quantitative data and degradation pathways presented herein are hypothetical and for illustrative purposes only. They are based on the expected behavior of structurally similar phenolic compounds and should not be considered as experimental results for this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of the thermal properties of phenolic compounds.

Introduction

This compound is a substituted phenolic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a stabilizer in polymers. A thorough understanding of its thermal stability and degradation profile is crucial for determining its processing parameters, storage conditions, and potential degradation products, which is essential for quality control and safety assessment.

This guide details the standard experimental procedures used to characterize the thermal properties of a compound like this compound, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also presents a hypothetical degradation profile based on the known chemistry of substituted phenols.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 57373-81-6 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | (Not specified) |

| Melting Point | (Not determined) |

| Boiling Point | (Not determined) |

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. For this compound, TGA and DSC would be the primary methods to assess its thermal stability.

Hypothetical Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as it is heated at a constant rate. This analysis provides information about the decomposition temperatures and the presence of volatile components. The following table presents hypothetical TGA data for this compound.

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (Inert) |

| Initial Decomposition Temperature (T_onset) | ~ 200 - 250 °C |

| Temperature at 5% Mass Loss (T₅%) | ~ 220 - 270 °C |

| Temperature at Maximum Decomposition Rate (T_max) | ~ 280 - 330 °C |

| Final Residue at 600 °C | < 5% |

Hypothetical Differential Scanning Calorimetry (DSC) Data

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. The table below shows hypothetical DSC data.

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (Inert) |

| Melting Point (T_m) | ~ 80 - 100 °C (Endothermic peak) |

| Enthalpy of Fusion (ΔH_f) | (Value in J/g would be determined) |

| Decomposition | Exothermic events following melting |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are standard procedures and would need to be adapted and optimized for the specific compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperature at 5% mass loss, and the temperature of the maximum rate of decomposition (from the first derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the area of the melting peak.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

Caption: Workflow for Thermal Analysis.

Hypothetical Thermal Degradation Pathway

The thermal degradation of substituted phenols can proceed through various mechanisms, including the cleavage of the tert-butyl group and other substituent groups. The following diagram illustrates a hypothetical degradation pathway for this compound under inert conditions.

Caption: Hypothetical Degradation Pathway.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its thermal characterization. The outlined TGA and DSC protocols are standard methods for assessing thermal stability and phase transitions. The hypothetical data and degradation pathway serve as a predictive model based on the behavior of analogous chemical structures. For definitive results, experimental analysis of this compound is required.

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone, a valuable intermediate in the synthesis of various organic compounds. The primary focus is on its preparation via the Fries rearrangement of 4-tert-butylphenyl acetate. This document details the underlying reaction mechanism, experimental protocols, and factors influencing product distribution. All quantitative data is presented in clear, tabular formats, and key transformations are visualized using reaction schemes and mechanistic diagrams.

Introduction

This compound, also known as 2-acetyl-4-tert-butylphenol, is an aromatic ketone of significant interest in organic synthesis. Its structure, featuring a hydroxyl group ortho to an acetyl group, allows for a variety of subsequent chemical modifications, making it a versatile building block in the development of pharmaceuticals and other fine chemicals. The most common and effective method for its synthesis is the Fries rearrangement of 4-tert-butylphenyl acetate.

The Fries Rearrangement: A Mechanistic Overview

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst.[1][2] The reaction is selective for the ortho and para positions, and the product distribution can be controlled by adjusting the reaction conditions.[1][3]

The widely accepted mechanism involves the following key steps:[4]

-

Coordination of the Lewis Acid: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred site of coordination.

-

Formation of an Acylium Ion: This coordination polarizes the ester bond, leading to the formation of an acylium carbocation and an aluminum phenoxide complex.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring. This substitution occurs preferentially at the ortho and para positions.

-

Proton Abstraction and Hydrolysis: A proton is abstracted from the ring to restore aromaticity, and subsequent hydrolysis of the aluminum complex yields the final hydroxy aryl ketone product.

The regioselectivity of the Fries rearrangement is primarily influenced by temperature and the polarity of the solvent.[1][3]

-

Temperature: Higher temperatures (above 160°C) favor the formation of the ortho-isomer, this compound.[1] This is because the ortho-product can form a more stable bidentate chelate with the aluminum catalyst, which is the thermodynamically favored product at higher temperatures. Lower temperatures (below 60°C) favor the formation of the para-isomer, which is the kinetically controlled product.[1]

-

Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho-isomer, while polar solvents favor the para-isomer.[3]

Experimental Protocols

Synthesis of 4-tert-butylphenyl acetate (Starting Material)

Materials:

-

4-tert-butylphenol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butylphenol in diethyl ether.

-

Add a catalytic amount of pyridine.

-

Slowly add acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-tert-butylphenyl acetate.

Fries Rearrangement to this compound

Materials:

-

4-tert-butylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent, for favoring ortho product)

-

Dichloromethane

-

2 M Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride.

-

Add nitrobenzene to the flask and stir to form a slurry.

-

Slowly add a solution of 4-tert-butylphenyl acetate in nitrobenzene to the slurry.

-

Heat the reaction mixture to 160-170°C and maintain this temperature for 2-3 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of ortho and para isomers. The desired ortho-isomer, this compound, can be separated from the para-isomer by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[1] Alternatively, column chromatography can be employed for purification.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 4-tert-butylphenyl acetate | C₁₂H₁₆O₂ | 192.25 | ~260 |

| This compound | C₁₂H₁₆O₂ | 192.25 | 266.7 at 760 mmHg |

| 1-(2-Hydroxy-5-tert-butylphenyl)ethanone | C₁₂H₁₆O₂ | 192.25 | - |

Influence of Reaction Conditions on Isomer Distribution (Illustrative)

| Temperature | Solvent | Predominant Isomer |

| < 60°C | Polar (e.g., Nitrobenzene) | Para |

| > 160°C | Non-polar (e.g., Benzene) | Ortho |

Note: Specific yield data for the ortho and para isomers in the Fries rearrangement of 4-tert-butylphenyl acetate is not consistently reported in the literature and can vary significantly based on the precise reaction conditions.

Characterization Data (Illustrative)

-

¹H NMR:

-

A singlet for the tert-butyl protons (~1.3 ppm).

-

A singlet for the acetyl protons (~2.6 ppm).

-

A set of aromatic protons in the region of 6.8-7.8 ppm, with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring.

-

A broad singlet for the hydroxyl proton, the chemical shift of which will be dependent on concentration and solvent.

-

-

¹³C NMR:

-

Signals for the tert-butyl carbons (quaternary and methyl).

-

A signal for the acetyl methyl carbon.

-

A downfield signal for the carbonyl carbon (~200 ppm).

-

A set of signals for the aromatic carbons, with chemical shifts influenced by the hydroxyl, acetyl, and tert-butyl substituents.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band (~3200-3600 cm⁻¹).

-

A strong C=O stretching band for the ketone (~1650-1680 cm⁻¹).

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C-O stretching and aromatic C=C bending vibrations.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.25 g/mol ).

-

Characteristic fragmentation patterns, including the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺).

-

Conclusion

The Fries rearrangement of 4-tert-butylphenyl acetate provides a reliable and adaptable method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and solvent polarity, the selective formation of the desired ortho-isomer can be achieved. This technical guide provides a foundational understanding of the reaction mechanism and a representative experimental protocol to aid researchers in the synthesis and further application of this versatile chemical intermediate. Further optimization of the reaction conditions may be necessary to achieve high yields and purity in a laboratory setting.

References

Antioxidant Properties of Tert-Butyl Substituted Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl substituted phenols are a class of synthetic phenolic compounds widely recognized for their potent antioxidant properties. These compounds are structurally characterized by a hydroxyl group attached to a benzene ring, which is further substituted with one or more bulky tert-butyl groups. This unique structural arrangement confers significant stability and reactivity, making them highly effective radical scavengers. Their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals is central to their antioxidant mechanism. The presence of tert-butyl groups, typically at the ortho and/or para positions, provides steric hindrance, which not only enhances the stability of the resulting phenoxy radical but also influences the molecule's reactivity and solubility.

This technical guide provides an in-depth overview of the antioxidant properties of tert-butyl substituted phenols, focusing on their mechanism of action, structure-activity relationships, and relevant experimental data. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields where the mitigation of oxidative stress is a critical objective.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of tert-butyl substituted phenols involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. This process is illustrated in the logical relationship diagram below. The resulting phenoxy radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring.

The efficacy of a phenolic antioxidant is largely determined by the stability of this phenoxy radical. The presence of electron-donating groups, such as tert-butyl groups, on the aromatic ring further stabilizes the radical through inductive effects. Moreover, the steric bulk of the tert-butyl groups, particularly when positioned ortho to the hydroxyl group, shields the radical center from further reactions, thereby increasing its stability and preventing it from initiating new radical chains.

Quantitative Antioxidant Activity Data

The antioxidant activity of tert-butyl substituted phenols is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay system. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the IC50 values for several common tert-butyl substituted phenols obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Tert-Butyl Substituted Phenols

| Compound | IC50 (µg/mL) | Reference |

| 2,4-Di-tert-butylphenol | 60 | [1] |

| Butylated Hydroxytoluene (BHT) | 21.09 | [2] |

| Butylated Hydroxytoluene (BHT) | 67.68 | [2] |

Table 2: ABTS Radical Scavenging Activity of Tert-Butyl Substituted Phenols

| Compound | IC50 (µg/mL) | Reference |

| 2,4-Di-tert-butylphenol | 17 | [1] |

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, certain tert-butyl substituted phenols can exert their antioxidant effects by modulating intracellular signaling pathways. A prominent example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Electrophilic compounds, including some metabolites of tert-butylated phenols like tert-butylhydroquinone (tBHQ), can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcriptional upregulation. This cellular defense mechanism provides a sustained protection against oxidative stress.

Experimental Protocols

The following are detailed methodologies for commonly cited in vitro antioxidant assays used to evaluate tert-butyl substituted phenols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compounds (tert-butyl substituted phenols)

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

-

Spectrophotometer (capable of measuring absorbance at ~517 nm)

-

Micropipettes and tips

-

96-well microplates or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Dissolve the tert-butyl substituted phenol and the positive control in methanol to prepare stock solutions. From these, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Assay:

-

In a 96-well plate or cuvettes, add a specific volume of each concentration of the test sample or positive control.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

For the blank, add methanol instead of the test sample.

-

For the control, add the DPPH solution to methanol without any antioxidant.

-

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

Abs_control is the absorbance of the DPPH solution without the antioxidant.

-

Abs_sample is the absorbance of the DPPH solution with the antioxidant.

-

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is determined from the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

Test compounds (tert-butyl substituted phenols)

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

Spectrophotometer (capable of measuring absorbance at 593 nm)

-

Water bath

-

Micropipettes and tips

-

96-well microplates or cuvettes

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Samples and Standard: Prepare stock solutions of the tert-butyl substituted phenols and the standard in a suitable solvent. Create a series of dilutions for the standard to generate a calibration curve.

-

Assay:

-

Add a small volume of the test sample or standard solution to a 96-well plate or cuvettes.

-

Add a larger volume of the pre-warmed FRAP reagent.

-

For the blank, use the solvent instead of the test sample.

-

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the solutions at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of the standard curve. The results are typically expressed as equivalents of the standard (e.g., µM Fe(II) equivalents or Trolox equivalents).

Lipid Peroxidation Inhibition Assay

Principle: This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often in a model system such as a linoleic acid emulsion or biological membranes (e.g., liposomes or tissue homogenates). The extent of lipid peroxidation can be measured by quantifying the formation of secondary oxidation products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

-

Lipid source (e.g., linoleic acid, lecithin, or tissue homogenate)

-

Oxidation initiator (e.g., Fe²⁺/ascorbate, AAPH)

-

Phosphate buffer

-

Test compounds (tert-butyl substituted phenols)

-

Positive control (e.g., BHT, Trolox)

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of Lipid Emulsion/Suspension: Prepare an emulsion or suspension of the lipid source in phosphate buffer.

-

Incubation:

-

Add the test compound or positive control at various concentrations to the lipid preparation.

-

Induce lipid peroxidation by adding the initiator.

-

Incubate the mixture at 37°C for a specific duration.

-

-

Measurement of Peroxidation:

-

Stop the reaction by adding a solution like TCA.

-

Add TBA solution and heat the mixture (e.g., in a boiling water bath) to allow the formation of the MDA-TBA adduct.

-

After cooling, centrifuge the samples to remove any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

-

-

Calculation: The percentage of inhibition of lipid peroxidation is calculated as:

Where:

-

Abs_control is the absorbance of the sample without the antioxidant.

-

Abs_sample is the absorbance of the sample with the antioxidant.

-

-

IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the antioxidant concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the antioxidant properties of tert-butyl substituted phenols, from sample preparation to data analysis.

Conclusion

Tert-butyl substituted phenols represent a versatile and potent class of antioxidants with significant applications in various scientific and industrial fields. Their efficacy stems from a combination of hydrogen-donating capability, radical stabilization through resonance and inductive effects, and steric protection afforded by the bulky tert-butyl groups. Furthermore, their ability to modulate key cellular antioxidant pathways like the Keap1-Nrf2 system highlights their potential for therapeutic interventions in oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the antioxidant properties of these valuable compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone via Fries Rearrangement

Introduction

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This rearrangement is a valuable tool in synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of substituted phenolic compounds, which are important intermediates in the pharmaceutical and fine chemical industries. The reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[2] The regioselectivity of the reaction can often be controlled by adjusting reaction conditions such as temperature and solvent.[2] This application note provides a detailed protocol for the synthesis of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone from 4-tert-butylphenyl acetate via a Lewis acid-catalyzed Fries rearrangement.

Reaction Scheme

The synthesis involves a two-step process: the acetylation of 4-tert-butylphenol to form 4-tert-butylphenyl acetate, followed by the Fries rearrangement of the acetate to yield the desired product, this compound. The primary isomer formed is the ortho-acetylated product.

Step 1: Synthesis of 4-tert-butylphenyl acetate

4-tert-butylphenol reacts with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield 4-tert-butylphenyl acetate.

Step 2: Fries Rearrangement to this compound

4-tert-butylphenyl acetate undergoes an intramolecular acyl group migration in the presence of aluminum chloride to form this compound.

Experimental Protocols

Part 1: Synthesis of 4-tert-butylphenyl acetate

Materials:

-

4-tert-butylphenol

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylphenol (1 equivalent) and acetic anhydride (1.5 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 drops) to the mixture.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-tert-butylphenyl acetate. The product can be used in the next step without further purification if it is of sufficient purity, as determined by TLC or NMR.

Part 2: Synthesis of this compound

Materials:

-

4-tert-butylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (if necessary)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylphenyl acetate (1 equivalent) in nitrobenzene.

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) in portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| 4-tert-butylphenyl acetate | C₁₂H₁₆O₂ | 192.25 | Liquid | 247-249 |

| This compound | C₁₂H₁₆O₂ | 192.25 | Solid | 266.7 |

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, δ) | 12.14 (s, 1H, OH), 7.72 (d, J=2.4 Hz, 1H, Ar-H), 7.51 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.91 (d, J=8.8 Hz, 1H, Ar-H), 2.60 (s, 3H, COCH₃), 1.31 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, δ) | 207.1, 160.5, 141.5, 134.0, 125.9, 118.8, 118.2, 34.2, 31.5, 26.5 |

| IR (KBr, cm⁻¹) | 3400-2800 (broad, O-H), 2960 (C-H), 1640 (C=O, conjugated), 1600, 1480 (C=C, aromatic) |

Mandatory Visualizations

Fries Rearrangement Mechanism

Caption: Mechanism of the Fries rearrangement for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Fries rearrangement. The two-step procedure, involving the initial formation of 4-tert-butylphenyl acetate followed by its Lewis acid-catalyzed rearrangement, is a reliable method for obtaining the target ortho-hydroxyaryl ketone. The provided experimental details, data, and visualizations are intended to guide researchers in the successful execution of this synthesis.

References

Application Notes and Protocols: Laboratory Scale Preparation of 2-Hydroxy-5-tert-butyl-acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-hydroxy-5-tert-butyl-acetophenone. The synthesis is a two-step process commencing with the esterification of 4-tert-butylphenol to produce 4-tert-butylphenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the final product. This method is a robust and common route for the preparation of hydroxyaryl ketones. The protocol includes information on reagents, equipment, reaction conditions, purification, and characterization of the product.

Introduction

2-Hydroxy-5-tert-butyl-acetophenone is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring a hydroxyl group ortho to an acetyl group on a substituted benzene ring, makes it a versatile precursor for the synthesis of various biologically active compounds and other complex organic molecules. The Fries rearrangement, a classic named reaction in organic chemistry, provides an effective method for the synthesis of such hydroxyaryl ketones from phenolic esters.[1][2][3] This application note details the laboratory preparation of 2-hydroxy-5-tert-butyl-acetophenone, providing a reliable method for its synthesis.

Overall Reaction Scheme

Caption: Overall two-step synthesis of 2-hydroxy-5-tert-butyl-acetophenone.

Experimental Protocols

Step 1: Synthesis of 4-tert-butylphenyl acetate

Materials and Equipment:

-

4-tert-butylphenol

-

Acetic anhydride

-

Pyridine (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylphenol (1 equivalent).

-

Add acetic anhydride (1.2 equivalents) to the flask.

-

Add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-tert-butylphenyl acetate. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Fries Rearrangement to 2-hydroxy-5-tert-butyl-acetophenone

Materials and Equipment:

-

4-tert-butylphenyl acetate

-

Anhydrous aluminum chloride (AlCl3)

-

Nitrobenzene (as solvent, optional)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Mechanical stirrer (recommended for viscous mixtures)

-

Thermometer

-

Ice bath

-

Hydrochloric acid (concentrated and dilute)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, place anhydrous aluminum chloride (2.5 equivalents).

-

If using a solvent, add dry nitrobenzene.

-

Slowly add 4-tert-butylphenyl acetate (1 equivalent) to the flask with stirring. The reaction can be exothermic.

-

Heat the reaction mixture to the desired temperature. Low temperatures (around 25-60°C) generally favor the formation of the para-isomer, while higher temperatures (above 160°C) favor the ortho-isomer.[4] For the desired 2-hydroxy product (ortho-isomer), a higher temperature is typically required. A temperature of approximately 120-165°C is a reasonable starting point.[4][5]

-

Maintain the reaction at this temperature for the specified time (e.g., 45 minutes to 1.5 hours), with continuous stirring.[5]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Slowly and cautiously decompose the reaction mixture by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The product can be isolated by steam distillation if it is steam volatile, or by solvent extraction.[4]

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.

Data Presentation

| Parameter | 4-tert-butylphenyl acetate | 2-hydroxy-5-tert-butyl-acetophenone |

| Molecular Formula | C12H16O2 | C12H16O2 |

| Molecular Weight | 192.25 g/mol | 192.25 g/mol |

| Appearance | Colorless liquid or low melting solid | Yellowish solid |

| Melting Point | Not specified | ~50-53 °C (literature values vary) |

| Boiling Point | Not specified | Not specified |

| Typical Yield (Fries) | N/A | 60-70% (expected) |

Characterization Data (Expected)

-

¹H NMR (CDCl₃):

-

δ ~1.3 ppm (s, 9H, -C(CH₃)₃)

-

δ ~2.6 ppm (s, 3H, -COCH₃)

-

δ ~6.9 ppm (d, 1H, Ar-H)

-

δ ~7.4 ppm (dd, 1H, Ar-H)

-

δ ~7.6 ppm (d, 1H, Ar-H)

-

δ ~12.2 ppm (s, 1H, Ar-OH, intramolecular H-bond)

-

-

IR (KBr, cm⁻¹):

-

~3000-2800 (C-H stretch)

-

~1650 (C=O stretch, conjugated ketone)

-

~1600, 1480 (C=C aromatic stretch)

-

Broadband centered around 3000-3400 (O-H stretch, intramolecular H-bond)

-

Experimental Workflow

Caption: Workflow for the synthesis of 2-hydroxy-5-tert-butyl-acetophenone.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling anhydrous aluminum chloride, hydrochloric acid, and organic solvents.

-

Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry.

-

The decomposition of the aluminum chloride complex is highly exothermic. Perform this step slowly and with adequate cooling.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the laboratory preparation of 2-hydroxy-5-tert-butyl-acetophenone. The Fries rearrangement is a key transformation that allows for the regioselective introduction of an acetyl group onto the aromatic ring of a phenolic ester. By carefully controlling the reaction conditions, particularly the temperature, the desired ortho-isomer can be obtained in good yield. This protocol is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

The Versatility of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone, a substituted 2-hydroxyacetophenone, serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including a nucleophilic hydroxyl group and a reactive ketone moiety, make it an ideal starting material for the construction of a variety of heterocyclic compounds and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of compounds: chalcones and chromones. These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

Section 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.

Reaction Scheme:

Figure 1: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 1-(5-tert-Butyl-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative using this compound and benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Glacial acetic acid

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

To this solution, add benzaldehyde (1.0 eq).

-

Slowly add an aqueous solution of KOH or NaOH (e.g., 40-60%) to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid or hydrochloric acid until the pH is neutral.

-

The precipitated solid (the chalcone product) is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone.

Data Presentation:

| Compound | Aldehyde Reactant | Yield (%) | Melting Point (°C) |

| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Benzaldehyde | ~85-95 | Not specified |

| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | Varies | Not specified |

| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | Varies | Not specified |

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Expected Spectroscopic Data for Chalcones:

-

¹H NMR: Resonances for the α- and β-protons of the enone system typically appear as doublets in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15 Hz), characteristic of a trans-configuration. Aromatic protons will appear in the aromatic region, and the tert-butyl group will show a singlet around δ 1.3 ppm. The phenolic hydroxyl proton will appear as a singlet at a downfield chemical shift.

-

¹³C NMR: The carbonyl carbon of the chalcone typically resonates around δ 190-195 ppm.

-

IR (cm⁻¹): Characteristic peaks include a strong absorption for the C=O stretching of the α,β-unsaturated ketone (around 1640-1660 cm⁻¹), C=C stretching (around 1600 cm⁻¹), and a broad O-H stretching for the phenolic hydroxyl group.

Section 2: Synthesis of Chromones

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. 2-Styrylchromones, a subclass of chromones, have garnered significant attention for their potential cytotoxic activities against various cancer cell lines.[1][2][3][4]

Reaction Scheme:

Figure 2: Synthesis of 6-tert-Butyl-2-styrylchromone.

Experimental Protocol: Synthesis of 6-tert-Butyl-2-styrylchromone

This protocol outlines a method for the synthesis of a 2-styrylchromone derivative from this compound.

Materials:

-

This compound

-

Cinnamaldehyde

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Sodium thiosulfate solution

-

Standard laboratory glassware for heating and reflux

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO, add cinnamaldehyde (1.0 eq).

-

Add a catalytic amount of iodine to the reaction mixture.

-

Heat the mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The precipitated solid is collected by filtration.

-

Wash the solid with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water.

-

The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

Data Presentation:

| Compound | Aldehyde Reactant | Yield (%) | Melting Point (°C) |

| 6-tert-Butyl-2-styrylchromone | Cinnamaldehyde | Varies | Not specified |

| 6-tert-Butyl-2-(substituted-styryl)chromone | Substituted Cinnamaldehyde | Varies | Not specified |

Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.

Expected Spectroscopic Data for 2-Styrylchromones:

-

¹H NMR: The spectrum will show characteristic signals for the styryl protons, the chromone ring protons, and the substituents on the aromatic rings. The vinylic protons of the styryl group will appear as doublets.

-

¹³C NMR: The carbonyl carbon of the chromone ring typically appears around δ 175-180 ppm.

-

Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the product should be observed.

Section 3: Biological Applications

Derivatives of this compound, particularly chalcones and chromones, have been investigated for a variety of biological activities.

Antimicrobial Activity of Chalcones

Chalcones are known to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. The presence of the α,β-unsaturated ketone moiety is often crucial for their biological action.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the synthesized chalcone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Include positive (microorganism with broth) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Presentation:

| Compound | Test Organism | MIC (µg/mL) |

| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-arylprop-2-en-1-one | Staphylococcus aureus | Varies |

| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-arylprop-2-en-1-one | Escherichia coli | Varies |

| 1-(5-tert-Butyl-2-hydroxyphenyl)-3-arylprop-2-en-1-one | Candida albicans | Varies |

Cytotoxic Activity of 2-Styrylchromones

Several studies have highlighted the potential of 2-styrylchromones as anticancer agents.[1][2][3][4] Their mechanism of action often involves the induction of apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

-

Seed human tumor cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized 6-tert-butyl-2-styrylchromone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) |

| 6-tert-Butyl-2-styrylchromone | HeLa | Varies |

| 6-tert-Butyl-2-styrylchromone | MCF-7 | Varies |

| 6-tert-Butyl-2-styrylchromone | A549 | Varies |

Signaling Pathway Visualization:

Figure 3: Proposed apoptotic pathway induced by styrylchromones.[2]

This compound is a readily accessible and highly useful building block for the synthesis of biologically active chalcones and chromones. The straightforward and efficient synthetic protocols described herein provide a foundation for the development of novel compounds for further investigation in drug discovery programs. The tert-butyl group can enhance lipophilicity and potentially influence the biological activity and pharmacokinetic properties of the resulting molecules, making this building block particularly attractive for medicinal chemistry applications. Further exploration of the structure-activity relationships of these derivatives is warranted to develop more potent and selective therapeutic agents.

References

- 1. libir.josai.ac.jp [libir.josai.ac.jp]

- 2. Cytotoxic activity of styrylchromones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and docking studies on styryl chromones exhibiting cytotoxicity in human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone in the Synthesis of Pharmaceutical Intermediates

Introduction:

1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is a valuable starting material in the synthesis of various pharmaceutical intermediates. Its substituted phenol structure allows for regioselective modifications, making it a versatile building block for the construction of more complex molecules, including heterocyclic compounds with potential therapeutic applications. This application note details a three-step synthetic sequence starting from this compound to produce a substituted benzoxazole, a scaffold present in numerous medicinally active compounds. The process involves an initial nitration of the phenol ring, followed by the reduction of the nitro group to an amine, and finally, a cyclization reaction to form the benzoxazole ring system.

Synthetic Pathway Overview

The overall synthetic scheme is as follows:

-

Nitration: this compound is treated with a nitrating agent to introduce a nitro group onto the aromatic ring, yielding 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone.

-

Reduction: The nitro group of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone is then reduced to an amino group to form 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone.

-

Benzoxazole Formation: The resulting o-aminophenol derivative undergoes a condensation and cyclization reaction with a suitable carboxylic acid derivative to yield a 2-substituted-6-tert-butyl-benzoxazole.

This sequence provides a reliable route to functionalized benzoxazoles, which are key intermediates in the development of new pharmaceutical agents.

Data Presentation

| Step | Reaction | Starting Material | Product | Key Reagents/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Nitration | This compound | 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone | Nitric Acid, Acetic Acid | Acetic Acid | 2 | 20-25 | ~90 | >95 |

| 2 | Reduction | 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone | 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone | Pd/C, Hydrogen gas | Methanol | 4 | 25 | ~95 | >98 |

| 3 | Benzoxazole Formation | 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone | 2-Methyl-6-tert-butyl-benzoxazole | Acetic Anhydride | Acetic Acid | 3 | 100 | ~85 | >97 |

Experimental Protocols

Step 1: Synthesis of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone (Nitration)

Materials:

-

This compound

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 19.2 g (0.1 mol) of this compound in 100 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 9.0 mL (0.14 mol) of concentrated nitric acid in 20 mL of glacial acetic acid dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature (20-25 °C) for 2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

The yellow precipitate of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone will form.

-

Collect the solid by vacuum filtration, wash with cold water until the washings are neutral to litmus paper, and then dry in a vacuum oven at 50 °C.

Step 2: Synthesis of 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone (Reduction)

Materials:

-

1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas supply

-

Parr hydrogenator or similar hydrogenation apparatus

-

Filter aid (e.g., Celite)

Procedure:

-

To a Parr hydrogenation bottle, add 23.7 g (0.1 mol) of 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone and 150 mL of methanol.

-

Carefully add 1.0 g of 10% Pd/C catalyst to the mixture.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with nitrogen gas and then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours or until the hydrogen uptake ceases.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone. The product can be used in the next step without further purification.

Step 3: Synthesis of 2-Methyl-6-tert-butyl-benzoxazole (Benzoxazole Formation)

Materials:

-

1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve approximately 20.7 g (0.1 mol) of the crude 1-(3-amino-5-tert-butyl-2-hydroxyphenyl)ethanone from the previous step in 50 mL of glacial acetic acid.

-

Add 11.2 mL (0.12 mol) of acetic anhydride to the solution.

-

Heat the reaction mixture to 100 °C and maintain it at this temperature for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The product, 2-methyl-6-tert-butyl-benzoxazole, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol/water to obtain pure 2-methyl-6-tert-butyl-benzoxazole.

Visualizations

Caption: Synthetic pathway from this compound.

Caption: Detailed workflow for each synthetic step.